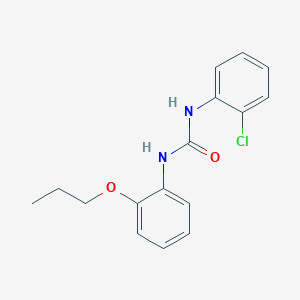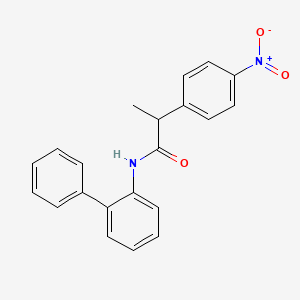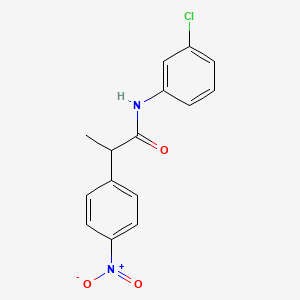![molecular formula C21H26N2O5 B4074526 1-[3-(2-biphenylyloxy)propyl]piperazine oxalate](/img/structure/B4074526.png)
1-[3-(2-biphenylyloxy)propyl]piperazine oxalate
Overview
Description
1-[3-(2-biphenylyloxy)propyl]piperazine oxalate, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. This chemical compound belongs to the class of piperazine derivatives, which have been found to exhibit various biological activities such as antipsychotic, anxiolytic, and antidepressant effects.
Mechanism of Action
The exact mechanism of action of 1-[3-(2-biphenylyloxy)propyl]piperazine oxalate is not fully understood. However, it has been suggested that this compound exerts its effects by modulating the activity of various neurotransmitter systems such as dopamine, serotonin, and noradrenaline. It has also been found to interact with various receptors such as 5-HT1A, 5-HT2A, and α1-adrenoceptors. Additionally, this compound has been found to inhibit the activity of phosphodiesterase type 4 (PDE4), which could potentially contribute to its antidepressant and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in preclinical studies. In neuropsychiatry, this compound has been found to increase the levels of neurotransmitters such as dopamine, serotonin, and noradrenaline in the brain. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which could potentially contribute to its antidepressant and neuroprotective effects. In cardiovascular diseases, this compound has been found to inhibit the proliferation of smooth muscle cells and reduce the production of inflammatory cytokines. In cancer research, this compound has been found to induce apoptosis and inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[3-(2-biphenylyloxy)propyl]piperazine oxalate in lab experiments is its high potency and specificity. This compound has been found to exhibit high affinity and selectivity for various receptors and enzymes, which could potentially reduce the risk of off-target effects. Additionally, this compound has been found to be relatively safe and well-tolerated in preclinical studies. However, one of the limitations of using this compound is its limited solubility in non-polar solvents, which could potentially limit its use in certain types of experiments.
Future Directions
There are several future directions that could be explored in relation to 1-[3-(2-biphenylyloxy)propyl]piperazine oxalate. One potential direction is the development of novel derivatives of this compound with improved pharmacokinetic properties and efficacy. Another direction is the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders such as schizophrenia, bipolar disorder, and post-traumatic stress disorder. Additionally, the potential role of this compound in the regulation of immune function and inflammation could be further explored in the context of various diseases such as autoimmune disorders and cancer.
Scientific Research Applications
1-[3-(2-biphenylyloxy)propyl]piperazine oxalate has been studied extensively for its potential therapeutic applications in various areas such as neuropsychiatry, cardiovascular diseases, and cancer. In neuropsychiatry, this compound has been found to exhibit anxiolytic and antidepressant effects in preclinical studies. It has also been shown to enhance cognitive function and memory in animal models of Alzheimer's disease. In cardiovascular diseases, this compound has been found to inhibit the growth of smooth muscle cells, which could potentially prevent the development of restenosis after angioplasty. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells.
properties
IUPAC Name |
oxalic acid;1-[3-(2-phenylphenoxy)propyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.C2H2O4/c1-2-7-17(8-3-1)18-9-4-5-10-19(18)22-16-6-13-21-14-11-20-12-15-21;3-1(4)2(5)6/h1-5,7-10,20H,6,11-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZFJRXIHAARPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-isopropoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4074445.png)
![N-[1-(3-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B4074455.png)
![1-[2-(4-biphenylyloxy)ethyl]piperazine oxalate](/img/structure/B4074471.png)
![N-dibenzo[b,d]furan-3-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4074477.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4074483.png)
![N-allyl-N-[2-(3-methyl-4-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074486.png)
![2-({2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}thio)benzonitrile](/img/structure/B4074489.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-indolinecarboxamide](/img/structure/B4074501.png)
![N-(2,4-dimethoxyphenyl)-5-nitro-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzamide](/img/structure/B4074506.png)

![1-[3-(2-bromo-4-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4074517.png)

![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane oxalate](/img/structure/B4074529.png)
